molecular formula C21H14O B13748511 3-(Anthracen-10-YL)benzaldehyde CAS No. 324750-98-3

3-(Anthracen-10-YL)benzaldehyde

Cat. No.: B13748511
CAS No.: 324750-98-3
M. Wt: 282.3 g/mol
InChI Key: HHTGBHLXBGMFGF-UHFFFAOYSA-N
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Description

3-(Anthracen-10-YL)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of an anthracene moiety attached to a benzaldehyde group. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-10-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of anthracene to form 9-bromoanthracene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to around 80°C to facilitate the coupling, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Anthracen-10-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Anthracen-10-YL)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Anthracen-10-YL)benzaldehyde is largely dependent on its chemical structure and the specific application. In the context of its photophysical properties, the compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various imaging and sensing applications. The aldehyde group can also participate in chemical reactions, forming covalent bonds with other molecules, which is useful in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 3-(Anthracen-10-YL)benzaldehyde is unique due to its specific positioning of the aldehyde group on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics .

Properties

324750-98-3

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

3-anthracen-9-ylbenzaldehyde

InChI

InChI=1S/C21H14O/c22-14-15-6-5-9-18(12-15)21-19-10-3-1-7-16(19)13-17-8-2-4-11-20(17)21/h1-14H

InChI Key

HHTGBHLXBGMFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4)C=O

Origin of Product

United States

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